molecular formula C10H9ClN4S B2798172 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine CAS No. 339016-19-2

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine

Cat. No.: B2798172
CAS No.: 339016-19-2
M. Wt: 252.72
InChI Key: INUDTCMIDSRIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine ( 339016-19-2) is an organic compound with the molecular formula C10H9ClN4S and a molecular weight of 252.72 g/mol . Its structure features a chloro-substituted pyrimidinamine ring linked via a sulfanyl bridge to an aminophenyl group, providing potential for diverse chemical interactions and functionalization. This compound is part of a broader class of 2-aminopyrimidine derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited in the public domain, structurally similar pyrimidinamine analogs have demonstrated significant research value. For instance, related compounds have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications , potent state-dependent sodium channel blockers for treating neuropathic pain , and as agents showing potential to ameliorate cognitive dysfunction in models of Alzheimer's disease . Researchers may find this chemical useful as a key synthetic intermediate or as a core structural template for developing novel bioactive molecules in these and other therapeutic areas. The compound is supplied with a minimum purity of 97% . This product is intended for research and manufacturing purposes in a laboratory setting only. It is not classified as a pharmaceutical or for diagnostic use.

Properties

IUPAC Name

4-(4-aminophenyl)sulfanyl-6-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4S/c11-8-5-9(15-10(13)14-8)16-7-3-1-6(12)2-4-7/h1-5H,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUDTCMIDSRIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine typically involves the reaction of 4-aminothiophenol with 6-chloropyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Lead Compound in Drug Design

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine serves as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it valuable for designing inhibitors and therapeutic agents. Research indicates that compounds similar to this structure exhibit significant biological activities, including:

  • Anticancer properties : Studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer progression.
  • Antiviral effects : The compound has demonstrated potential against viral infections, making it a candidate for antiviral drug development.

Binding Affinity and Mechanism of Action

Interaction studies involving this compound focus on its binding affinity to various biological targets, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Inhibitors targeting VEGFR2 are crucial in cancer therapy due to their role in angiogenesis.
  • Enzymatic inhibition : The compound may inhibit enzymes critical for the survival and replication of pathogens.

These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound in biological systems.

Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent anticancer activity against various cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction.

Antiviral Activity

In another research effort, compounds based on this structure were tested for antiviral efficacy against HIV. Results indicated that they could inhibit viral replication effectively, showcasing their potential as antiviral agents.

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural features and molecular properties of 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine and its analogues:

Compound Name Substituents (Position 4, 6) Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound 4-(4-Aminophenyl)sulfanyl, 6-Cl C10H9ClN4S 252.72 Electron-rich aryl group, NH2 donor
4-(Benzylsulfanyl)-6-chloro-2-pyrimidinamine () 4-Benzylsulfanyl, 6-Cl C11H10ClN3S 251.74 Hydrophobic benzyl group, no NH2 donor
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine () 4-(4-ClC6H4), 6-SCH3 C11H10ClN3S 251.74 Electron-withdrawing Cl, hydrophobic SCH3
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine () 4-(4-FC6H4S), 6-Cl C10H7ClFN3S 255.70 Electron-withdrawing F, polar S linkage
4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine () 4-(4-Aminophenyl), 6-indole-Cl C23H17ClN6 412.87 Bulky indole moiety, dual NH2 donors
Key Observations:
  • In contrast, fluorophenyl () and chlorophenyl () substituents are electron-withdrawing, which may alter reactivity or binding affinity.
  • Hydrophobicity : Benzylsulfanyl () and methylsulfanyl () groups increase hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
  • Steric Effects : The indole-containing analogue () introduces steric bulk, which may limit binding to certain enzymatic pockets but enhance selectivity .
Anti-inflammatory and Analgesic Activity ():
  • Indole-pyrimidinamine hybrids (e.g., compound 37) demonstrated 88.2% inflammation inhibition (paw edema model) and 76.6% inhibition of acetic acid-induced writhings, comparable to indomethacin. The 4-aminophenyl group in the target compound may similarly engage in hydrogen bonding with cyclooxygenase (COX) enzymes, though the absence of an indole moiety could reduce potency .
Hydrogen Bonding and Crystal Packing ():
  • The methylsulfanyl analogue () forms N–H···N and C–H···S hydrogen bonds, creating a 2D supramolecular architecture.
Antimicrobial and Ligand Potential ():
  • Pyrimidinamines with sulfanyl linkages (e.g., –7) are often explored as ligands for metal coordination or antimicrobial agents. The 4-aminophenyl group may enhance chelation capabilities, while chloro substituents (common in –7) contribute to electrophilic reactivity .

Biological Activity

4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an aminophenyl group, a sulfanyl linkage, and a chloropyrimidine moiety, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C10H9ClN4S
  • CAS Number : 339016-19-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition affects various biochemical pathways, leading to therapeutic effects. Some key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
  • Protein Interactions : It may interfere with protein-protein interactions essential for cellular function.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially interfering with essential biological processes in microorganisms .
  • Antiparasitic Activity : The compound has also been evaluated for its antiparasitic effects, indicating a broad spectrum of bioactivity .
  • Antitumor Activity : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines .

Research Findings

Recent studies have highlighted the potential of this compound and its derivatives in therapeutic applications:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential interference with microbial growth
AntiparasiticEffective against certain parasitic infections
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound showed significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating potent activity .
  • Antiviral Activity : Another study explored the efficacy of related compounds against human adenoviruses (HAdV), revealing that specific analogues exhibited improved selectivity and potency compared to existing treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine, and how are intermediates purified?

  • Methodology : Synthesis typically involves nucleophilic substitution at the pyrimidine core. For example:

Step 1 : React 4-chloro-2-aminopyrimidine with 4-aminothiophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group.

Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures).
Critical parameters include reaction temperature (60–80°C) and exclusion of moisture to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for aminophenyl groups, pyrimidine ring protons at δ 8.1–8.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 309.2).
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions between aminophenyl and pyrimidine groups) .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodology :

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodology :

  • Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfanyl group substitution) .
  • Pair with statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a 3² factorial design reduces experimental runs while maximizing yield .
  • Validate predictions via LC-MS monitoring of intermediates .

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Polymorphism : Crystalline vs. amorphous forms alter solubility (confirmed via PXRD and DSC) .
  • Assay conditions : Buffer pH (e.g., Tris-HCl vs. PBS) affects protonation states of the aminophenyl group.
  • Solution : Standardize protocols (e.g., USP guidelines) and cross-validate with orthogonal assays (SPR vs. fluorescence) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace Cl with Br, vary aminophenyl groups) and compare logP (HPLC) and binding affinity (SPR) .
  • Molecular docking : Map interactions with target proteins (e.g., EGFR’s ATP-binding pocket) using AutoDock Vina .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding energy (e.g., –NH₂ vs. –OCH₃) .

Q. What mechanistic insights explain its selectivity toward specific biological targets?

  • Methodology :

  • Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (e.g., kon/koff for enzyme inhibition) .
  • Proteomics : SILAC-based profiling to identify off-target interactions (e.g., unintended kinase binding) .
  • Metabolomics : Track downstream effects (e.g., ATP depletion via LC-MS) in treated cells .

Q. How to address challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 96-well plates with PEG/Ionic liquid matrices) .
  • Additive screening : Introduce small molecules (e.g., divalent cations) to stabilize crystal lattices .
  • SC-XRD : Resolve disorder in the sulfanyl group via low-temperature (100 K) data collection .

Q. How to reconcile discrepancies between in vitro and in vivo pharmacological data?

  • Case Study : Poor in vivo efficacy despite strong in vitro activity may stem from:

  • Bioavailability : Measure plasma concentration (LC-MS/MS) and adjust formulations (e.g., nanoemulsions for enhanced solubility) .
  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots .
  • Solution : Introduce prodrug moieties (e.g., acetylated aminophenyl groups) to improve pharmacokinetics .

Key Notes

  • References : Integrated peer-reviewed methodologies from synthetic chemistry , crystallography , and computational design .
  • Contradictions Addressed : Polymorphism , assay variability , and metabolic instability are highlighted with mitigation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.